3-Methyl-5-(2-thienyl)-1h-pyrazole

Description

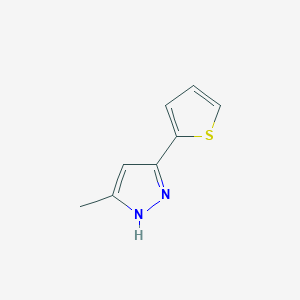

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPUABRSNLEURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353284 | |

| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31618-80-1 | |

| Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methyl-5-(2-thienyl)-1H-pyrazole from 1-(2-thienyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway for producing 3-Methyl-5-(2-thienyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 1-(2-thienyl)ethanone. The core of this synthesis involves a Claisen condensation to form a key β-diketone intermediate, followed by a classic Knorr pyrazole synthesis.

Overall Synthetic Scheme

The transformation is achieved in two primary stages:

-

Claisen Condensation: 1-(2-thienyl)ethanone is reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the intermediate 1-(2-thienyl)butane-1,3-dione.

-

Knorr Pyrazole Synthesis: The intermediate β-diketone undergoes cyclocondensation with hydrazine hydrate, typically under acidic catalysis, to form the final product, this compound.[1][2]

Reaction Pathway Diagram

Experimental Protocols

Step 1: Synthesis of 1-(2-thienyl)butane-1,3-dione (Intermediate)

This procedure is based on the principles of the Claisen condensation, which involves the formation of a carbon-carbon bond between an ester and another carbonyl compound.[3][4]

Materials:

-

1-(2-thienyl)ethanone

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (80 mL).

-

To this solution, add a mixture of 1-(2-thienyl)ethanone (1.0 eq) and ethyl acetate (1.5 eq) dropwise over 30 minutes with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice-water bath.

-

Slowly acidify the cooled mixture by adding 2M HCl solution dropwise until the pH is approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid, 1-(2-thienyl)butane-1,3-dione, can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Synthesis of this compound (Final Product)

This reaction is a Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine to form the pyrazole ring.[1][5]

Materials:

-

1-(2-thienyl)butane-1,3-dione (from Step 1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a 100 mL round-bottom flask, dissolve the crude 1-(2-thienyl)butane-1,3-dione (1.0 eq) in ethanol (40 mL).

-

Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).[1]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours, with stirring. Monitor the reaction's completion via TLC.

-

After the reaction is complete, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may facilitate precipitation.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the product under vacuum to obtain pure this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Data Presentation

Table 1: Reagent Summary for Overall Synthesis

| Reagent | Molar Mass ( g/mol ) | Starting Material / Step | Molar Equiv. |

| 1-(2-thienyl)ethanone | 126.17 | Step 1 | 1.0 |

| Ethyl Acetate | 88.11 | Step 1 | 1.5 |

| Sodium Ethoxide | 68.05 | Step 1 | 1.1 |

| Hydrazine Hydrate | 50.06 | Step 2 | 1.2 |

| Glacial Acetic Acid | 60.05 | Step 2 | Catalytic |

Table 2: Product Characterization Data

| Compound | Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| This compound | C₈H₈N₂S | 164.23 | 75-85% (overall) | 145-148 |

Experimental Workflow Diagram

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to this compound from inexpensive and commercially available starting materials. The Claisen condensation followed by the Knorr pyrazole synthesis is a classic and effective strategy for constructing substituted pyrazoles. This technical guide offers detailed protocols and workflows to aid researchers in the successful synthesis and characterization of this valuable heterocyclic compound for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-5-(2-thienyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3-Methyl-5-(2-thienyl)-1H-pyrazole. Due to the absence of specific, experimentally-derived ¹H and ¹³C NMR data for this exact molecule in the conducted literature search, this guide presents a representative, hypothetical dataset. These values are compiled from typical chemical shifts observed for the constituent chemical moieties—a methyl group, a pyrazole ring, and a 2-substituted thienyl group—as informed by spectral data from closely related analogues found in scientific literature. This guide also outlines a comprehensive, generalized experimental protocol for acquiring such NMR data, based on standard laboratory practices for similar heterocyclic compounds.

Molecular Structure and Atom Numbering

The structural integrity and purity of synthesized compounds are paramount in drug discovery and development. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. The following diagram illustrates the molecular structure of this compound with a standard atom numbering system crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Hypothetical NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These are estimated values and should be used as a reference for experimental verification.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (pyrazole) | ~12.5 | br s | - | 1H |

| H4 (pyrazole) | ~6.4 | s | - | 1H |

| H5' (thienyl) | ~7.4 | dd | 5.1, 1.2 | 1H |

| H3' (thienyl) | ~7.2 | dd | 3.6, 1.2 | 1H |

| H4' (thienyl) | ~7.1 | dd | 5.1, 3.6 | 1H |

| CH₃ | ~2.3 | s | - | 3H |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C3 (pyrazole) | ~149 |

| C5 (pyrazole) | ~142 |

| C4 (pyrazole) | ~106 |

| C2' (thienyl) | ~132 |

| C5' (thienyl) | ~128 |

| C3' (thienyl) | ~127 |

| C4' (thienyl) | ~126 |

| CH₃ | ~14 |

Generalized Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following protocols outline a standard methodology for the NMR analysis of heterocyclic compounds like this compound.

Sample Preparation

A standardized sample preparation workflow is critical for obtaining reproducible NMR results.

Caption: Standard workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

Data Processing

Post-acquisition processing is essential to extract meaningful information from the raw NMR data.

Caption: Key steps in NMR data processing.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound, alongside standardized protocols for data acquisition and processing. While the presented spectral data is hypothetical, it serves as a valuable starting point for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives. Experimental verification of this data is strongly encouraged to establish a definitive spectral library for this compound.

Physical and chemical properties of 3-Methyl-5-(2-thienyl)-1h-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-(2-thienyl)-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a thiophene ring at the 5-position and a methyl group at the 3-position of the pyrazole core presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization based on established methods for analogous compounds, and an exploration of its potential biological activities and associated signaling pathways.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 31618-80-1[1] |

| Molecular Formula | C₈H₈N₂S[1] |

| Molecular Weight | 164.23 g/mol [1] |

| Canonical SMILES | CC1=NN=C(C1)C2=CC=CS2 |

| InChI Key | InChIKey=VZYVQKNEAJBEAR-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value/Information |

| Melting Point | Expected to be a solid at room temperature with a melting point in the range of 100-150 °C, similar to other substituted pyrazoles. |

| Boiling Point | Estimated to be above 300 °C at atmospheric pressure. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). |

| Appearance | Expected to be a crystalline solid, ranging from white to off-white or pale yellow. |

| pKa | The N-H proton of the pyrazole ring is weakly acidic, with an estimated pKa in the range of 14-15. The pyridine-like nitrogen atom is weakly basic. |

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Expected chemical shifts (δ) in ppm relative to TMS.

| Protons | Multiplicity | Chemical Shift (ppm) |

| CH₃ | Singlet | 2.2 - 2.4 |

| Pyrazole C4-H | Singlet | 6.2 - 6.5 |

| Thiophene H3' | Doublet of doublets | 7.0 - 7.2 |

| Thiophene H4' | Triplet | 7.0 - 7.2 |

| Thiophene H5' | Doublet of doublets | 7.3 - 7.5 |

| NH | Broad Singlet | 12.0 - 13.0 |

¹³C NMR (Carbon NMR) - Expected chemical shifts (δ) in ppm.

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ | 11 - 14 |

| Pyrazole C4 | 105 - 108 |

| Thiophene C3' & C4' | 125 - 128 |

| Thiophene C5' | 128 - 130 |

| Thiophene C2' | 135 - 140 |

| Pyrazole C3 | 148 - 152 |

| Pyrazole C5 | 140 - 145 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch | 1580 - 1620 |

| C=C Stretch (Aromatic) | 1400 - 1500 |

| C-S Stretch (Thiophene) | 600 - 800 |

Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 164.04 |

| [M-CH₃]⁺ | 149.02 |

| [M-HCN]⁺ | 137.03 |

| [Thienyl]⁺ | 83.00 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, adapted from established literature procedures for similar pyrazole derivatives.[2][3][4][5][6]

Synthesis: Claisen-Schmidt Condensation and Cyclization

This common method for pyrazole synthesis involves a two-step process: the formation of a chalcone intermediate followed by cyclization with hydrazine.

Step 1: Synthesis of 1-(2-thienyl)but-2-en-1-one (Thienyl Chalcone Intermediate)

-

To a solution of 2-acetylthiophene (1 equivalent) and acetone (1.2 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-(2-thienyl)but-2-en-1-one.

Step 2: Synthesis of this compound

-

Dissolve the synthesized thienyl chalcone (1 equivalent) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the pyrazole product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Methods

-

Thin Layer Chromatography (TLC): Use silica gel 60 F₂₅₄ plates with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light (254 nm).

-

Melting Point: Determine using a calibrated melting point apparatus.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with KBr pellets.

-

Mass Spectrometry: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Potential Biological Activities and Signaling Pathways

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thienyl moiety can enhance these activities.

Anti-inflammatory Activity

Many pyrazole-containing compounds act as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Antimicrobial Activity

Thienyl-pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The exact mechanism is not always fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anticancer Activity

Some pyrazole derivatives have shown promise as anticancer agents by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] Key pathways that are often targeted include the PI3K/Akt and MAPK/ERK pathways. Dysregulation of these pathways is a hallmark of many cancers.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, this guide provides a robust framework based on analogous structures for its synthesis, characterization, and potential biological applications. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this specific molecule, which may lead to the discovery of novel drugs with improved efficacy and safety profiles.

References

- 1. aaa-chem.com [aaa-chem.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. mdpi.com [mdpi.com]

- 4. A concise review on synthesis, reactions and biological importance of thienopyrazoles | Faculty of Science [b.aun.edu.eg]

- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Thienyl-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Thienyl-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] The fusion of the thiophene and pyrazole rings creates a unique chemical architecture that has been explored for its potential in developing new therapeutic agents. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] This guide provides an in-depth overview of the core methodologies used to screen and characterize the biological activities of these novel compounds, complete with detailed experimental protocols, structured data from recent studies, and visualizations of key workflows and pathways.

Anticancer Activity Screening

A primary focus of thienyl-pyrazole research is the evaluation of their cytotoxic potential against various cancer cell lines.[4][5] The goal is to identify compounds that can selectively induce cell death in cancer cells while sparing normal cells.[6] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[7]

Table 1: In Vitro Anticancer Activity of Novel Thienyl-Pyrazole and Related Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Tpz-1 | HL-60 (Leukemia) | 0.95 | - | - | [4] |

| Tpz-1 | MCF-7 (Breast) | 0.19 | - | - | [4] |

| Tpz-1 | HCT-116 (Colon) | 0.38 | - | - | [4] |

| Compound 11 | U251 (Glioblastoma) | 11.9 | Cisplatin | - | [8] |

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | - | [8] |

| Compound 3g | HepG2 (Liver) | 1.37 | Doxorubicin | - | [2] |

| Compound 3e | HepG2 (Liver) | 1.62 | Doxorubicin | - | [2] |

| Compound PZ-11 | MCF-7 (Breast) | 17.35 | Vincristine | 6.45 | [9] |

| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) |[10] |

Key Experimental Protocols: Anticancer Screening

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12] These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[9][12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in fresh culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Potent anticancer compounds often induce cell death through apoptosis (programmed cell death) or by arresting the cell cycle at specific phases.[4][13]

2.2.1. Apoptosis Assay (Annexin V-FITC & Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[11]

Protocol:

-

Cell Treatment: Seed cells (e.g., 3 x 10^5 cells) in 6-well plates and treat with the thienyl-pyrazole compound at its IC50 concentration for 24 hours.[13]

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[13]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

Apoptosis Signaling Pathway

Caption: Intrinsic apoptosis pathway induced by a thienyl-pyrazole compound.[4][14]

2.2.2. Cell Cycle Analysis

Flow cytometry is also used to analyze the cell cycle distribution. Cells are stained with a fluorescent dye like Propidium Iodide (PI), which binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[4][13]

Protocol:

-

Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 24 or 72 hours).[4]

-

Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The data is used to generate histograms that show the distribution of cells in each phase of the cell cycle.[13]

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Antimicrobial Activity Screening

Thienyl-pyrazole compounds have also been investigated for their ability to inhibit the growth of pathogenic microbes.[15][16] The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[17]

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [17] |

| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [17] |

| Compound 2 | Aspergillus niger | 1.00 | Clotrimazole | - | [17] |

| Compound 7d | Bacillus subtilis | 15.63 | - | - | [15] |

| Compound 21a | Various Bacteria | 62.5 - 125 | Chloramphenicol | - | [18] |

| Compound 21a | Various Fungi | 2.9 - 7.8 | Clotrimazole | - |[18] |

-

Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[17]

-

Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and pyrazole derivatives have been developed as anti-inflammatory agents.[19][20] A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced rat paw edema test.

Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound ID | Assay | Activity (% Inhibition) | Reference Compound | Activity (% Inhibition) | Source |

|---|---|---|---|---|---|

| Compound 4 | Carrageenan-induced paw edema | High (unspecified %) | Diclofenac Sodium | - | [17] |

| Compound 6b | Carrageenan-induced paw edema | 89.57 | Indomethacin | 72.99 | [19] |

| Compound 7b | Carrageenan-induced paw edema | 86.37 | Celebrex | 83.76 | [19] |

| Compound 6g | IL-6 Suppression (IC50) | 9.562 µM | Dexamethasone | - |[20] |

-

Animal Grouping: Albino rats are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of the thienyl-pyrazole compounds).[19]

-

Compound Administration: The test compounds and standard drug are administered orally.[17]

-

Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[19]

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The thienyl-pyrazole scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The screening cascade detailed in this guide—encompassing in vitro cytotoxicity, mechanistic studies of apoptosis and cell cycle arrest, and evaluation of antimicrobial and anti-inflammatory properties—provides a robust framework for identifying and characterizing lead compounds. The systematic application of these protocols, combined with detailed data analysis, is crucial for advancing novel thienyl-pyrazole derivatives from initial discovery to potential clinical candidates.

References

- 1. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 11. benchchem.com [benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Thienyl-Pyrazoles as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thienyl-pyrazoles have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as inhibitors of Janus kinases (JAKs) and Spleen Tyrosine Kinase (SYK). Dysregulation of the JAK-STAT and SYK signaling pathways is implicated in a variety of inflammatory diseases, autoimmune disorders, and malignancies, making them attractive targets for therapeutic intervention. This document details synthetic methodologies, summarizes key structure-activity relationships (SAR), and provides protocols for relevant biological assays. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of substituted thienyl-pyrazoles.

Introduction: The Therapeutic Potential of Thienyl-Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. When fused or substituted with a thiophene ring, the resulting thienyl-pyrazole derivatives exhibit a distinct pharmacological profile, often demonstrating potent and selective inhibition of various protein kinases.[2]

Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases. The JAK-STAT and SYK signaling pathways are critical mediators of immune responses and cellular proliferation.[3] Consequently, the development of small molecule inhibitors targeting these pathways is a major focus of modern drug discovery. Substituted thienyl-pyrazoles have shown considerable promise in this area, offering a novel chemical space for the design of next-generation kinase inhibitors.

Synthesis of Substituted Thienyl-Pyrazoles

The synthesis of substituted thienyl-pyrazoles can be achieved through various synthetic routes. A common and versatile approach involves the condensation of a substituted thienyl-chalcone with a hydrazine derivative. This method allows for the introduction of diverse substituents on both the thiophene and pyrazole rings, facilitating the exploration of structure-activity relationships.

General Synthetic Scheme

A representative synthetic route to 3-(thienyl)-1H-pyrazole derivatives is outlined below. The synthesis commences with a Claisen-Schmidt condensation to form a thienyl-chalcone, which then undergoes cyclization with a hydrazine to yield the desired pyrazole core.

General synthesis of substituted thienyl-pyrazoles.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-one (A Thienyl-Chalcone Intermediate)

-

To a solution of 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure thienyl-chalcone.

Protocol 2: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1H-pyrazole

-

To a solution of the thienyl-chalcone (2.14 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.5 g, 10 mmol).

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the solution with a 10% sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.

Thienyl-Pyrazoles as Kinase Inhibitors: Quantitative Analysis

Inhibition of Janus Kinases (JAKs)

The JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are crucial for cytokine signaling. Inhibitors of these kinases have shown therapeutic benefit in various autoimmune and inflammatory diseases.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| Compound 3f | 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [3] |

| JAK2 | 2.2 | [3] | ||

| JAK3 | 3.5 | [3] | ||

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine-pyrazole | JAK1 | ~3 | [4] |

| JAK2 | ~3 | [4] |

Inhibition of Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors. Inhibition of SYK is a promising strategy for the treatment of inflammatory diseases and certain B-cell malignancies.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| Mivavotinib | Pyrazole-lactam | SYK | <10 | [4] |

| SKI-O-85 | Pyrazolopyrimidine | SYK | Not specified |

Signaling Pathway Inhibition

Substituted thienyl-pyrazoles exert their therapeutic effects by interfering with the intracellular signaling cascades mediated by JAK-STAT and SYK. As ATP-competitive inhibitors, they bind to the kinase domain of the target enzyme, preventing the phosphorylation of downstream substrates.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine receptors to the nucleus. Inhibition of JAKs by thienyl-pyrazole derivatives blocks this cascade, leading to a reduction in the expression of pro-inflammatory genes.

Inhibition of the JAK-STAT pathway by a thienyl-pyrazole.

The SYK Signaling Pathway

SYK is activated downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Thienyl-pyrazole inhibitors of SYK can block the signaling cascade initiated by these receptors, thereby modulating immune cell activation.

Inhibition of the SYK signaling pathway by a thienyl-pyrazole.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of the inhibitory potency of substituted thienyl-pyrazoles against their target kinases is a critical step in the drug discovery process. The following protocols describe standard in vitro assays for determining the IC50 values of these compounds.

In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the test compound.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer

-

Test compound (substituted thienyl-pyrazole)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Prepare a mixture of the JAK enzyme and the Eu-anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

-

Add 5 µL of the fluorescent tracer to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a JAK kinase inhibition assay.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human SYK enzyme

-

SYK substrate (e.g., a synthetic peptide)

-

ATP

-

Test compound (substituted thienyl-pyrazole)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution.

-

Add 2 µL of the SYK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Workflow for a SYK kinase inhibition assay.

Conclusion and Future Directions

Substituted thienyl-pyrazoles represent a versatile and promising scaffold for the development of novel kinase inhibitors targeting the JAK-STAT and SYK signaling pathways. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. While further research is needed to establish a comprehensive understanding of the therapeutic potential of this specific class of compounds, the existing data on broader pyrazole derivatives strongly supports their continued investigation. Future efforts should focus on the systematic synthesis and evaluation of a diverse library of substituted thienyl-pyrazoles to identify lead candidates for preclinical and clinical development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines for a range of debilitating diseases.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomerism of 3(5)-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomerism of 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The position of this equilibrium, quantified by the tautomeric equilibrium constant (KT), is highly sensitive to the nature of the substituent at the C3(5) position, the solvent, and the temperature.[4][5] Understanding and controlling this equilibrium is paramount for the rational design of pyrazole-based drugs, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the two tautomers of a 3(5)-substituted pyrazole is dictated by a combination of electronic and steric effects of the substituent, as well as the surrounding environment.

Substituent Effects

The electronic nature of the substituent at the C3(5) position plays a pivotal role in determining the predominant tautomer.

-

Electron-donating groups (EDGs) , such as -CH₃, -NH₂, and -OH, tend to favor the tautomer where the substituent is at the C3 position. These groups increase the electron density at the adjacent nitrogen (N2), making it more basic and a more favorable site for protonation.[4]

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer with the substituent at the C5 position. These groups decrease the electron density at the adjacent nitrogen, making the distal nitrogen (N1) a more likely site for the proton.[4]

Computational studies have corroborated these experimental observations, showing that groups capable of electron donation through the π-system (e.g., F, Cl, CONH₂, OH, NH₂, CH₃) favor the C3-tautomer, while electron-withdrawing groups (e.g., BH₂, CFO, COOH, CHO) stabilize the C5-tautomer.[4]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions. Protic solvents can also engage in hydrogen bonding with the pyrazole nitrogens, further influencing the equilibrium. For instance, in some cases, a tautomeric equilibrium is observed in solution, while in the solid state, a single tautomer may be exclusively present.[5] NMR studies have shown that for pyrazole itself, a tautomeric equilibrium is observed in solution, with rapid interconversion between the two identical tautomers.[4]

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant, KT = [5-substituted tautomer] / [3-substituted tautomer], provides a quantitative measure of the relative stability of the two tautomers. Below are tables summarizing representative KT values for various 3(5)-substituted pyrazoles, highlighting the influence of substituents and solvents.

Table 1: Tautomeric Equilibrium Constants (KT) for 3(5)-Substituted Pyrazoles: Substituent Effects

| Substituent (R) | Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |

| CH₃ | HMPT | -20 | ~1 | Mixture | [5] |

| Phenyl | THF | -80 | 0.25 | 3-Phenyl | [5] |

| Phenyl | CDCl₃ | -60 | 0.33 | 3-Phenyl | [5] |

| Azido | (Not specified) | (Not specified) | ~0 | 3-Azido | [5] |

HMPT: Hexamethylphosphorotriamide, THF: Tetrahydrofuran, CDCl₃: Deuterated Chloroform

Table 2: Tautomeric Equilibrium Constants (KT) for 3(5)-Substituted Pyrazoles: Solvent Effects for 3(5)-Phenylpyrazole

| Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |

| Tetrahydrofuran (THF) | -80 | 0.25 | 3-Phenyl | [5] |

| Chloroform (CDCl₃) | -60 | 0.33 | 3-Phenyl | [5] |

| Acetone | -80 | 0.43 | 3-Phenyl | [5] |

| Dimethyl Sulfoxide (DMSO) | -20 | 0.67 | 3-Phenyl | [5] |

Experimental Protocols for Tautomerism Investigation

Several experimental techniques are employed to qualitatively and quantitatively assess the tautomeric equilibrium of 3(5)-substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying pyrazole tautomerism.[6][7] By analyzing the chemical shifts of the ring protons and carbons, particularly C3 and C5, the position of the tautomeric equilibrium can be determined.[4]

Detailed Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Prepare a solution of a known concentration, typically in the range of 10-50 mM.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the ring protons (H4 and H5/H3) are sensitive to the electronic environment and thus to the tautomeric form.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are highly indicative of the tautomeric equilibrium. In cases of slow exchange, distinct signals for each tautomer may be observed.

-

¹⁵N NMR: If isotopically enriched material is available, or for natural abundance with sufficient signal averaging, ¹⁵N NMR provides direct information about the protonation state of the nitrogen atoms.

-

Low-Temperature NMR: To slow the rate of proton exchange between the tautomers, acquire spectra at low temperatures (e.g., down to -80 °C). This can resolve separate signals for each tautomer, allowing for direct integration and quantification.[5]

-

-

Data Analysis:

-

Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated model compounds (1,3-disubstituted and 1,5-disubstituted pyrazoles), which represent the "fixed" tautomers.

-

Quantitative Analysis: If separate signals for each tautomer are resolved (often at low temperature), the tautomeric equilibrium constant (KT) can be calculated directly from the ratio of the integrated peak areas of corresponding signals.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents or at different pH values.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 3(5)-substituted pyrazole in a suitable solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilute solutions in various solvents of differing polarity or in buffer solutions of varying pH.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

-

Data Analysis:

-

The two tautomers will likely have different λmax values and molar absorptivities (ε).

-

By analyzing the changes in the absorption spectra with solvent polarity or pH, the relative contributions of each tautomer can be inferred.

-

Visualizing Tautomerism and its Implications

Tautomeric Equilibrium of 3(5)-Substituted Pyrazoles

The following diagram illustrates the dynamic equilibrium between the two tautomers of a 3(5)-substituted pyrazole.

Caption: Annular prototropic tautomerism in 3(5)-substituted pyrazoles.

Experimental Workflow for Tautomerism Investigation

This workflow outlines the key steps in determining the tautomeric ratio of a 3(5)-substituted pyrazole using experimental and computational methods.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Thienyl-Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyl-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold, a bicyclic combination of thiophene and pyrazole rings, serves as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and kinase inhibitory effects.[2][3][4][5]

The versatility of the thienyl-pyrazole core allows for extensive structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these derivatives, details common experimental protocols for their synthesis and evaluation, and presents quantitative data to inform future drug design and development efforts.

General Synthesis Strategies

The most prevalent method for synthesizing thienyl-pyrazole derivatives involves a multi-step process that typically begins with the synthesis of a chalcone intermediate.

2.1 Chalcone Synthesis (Claisen-Schmidt Condensation) The initial step is often a Claisen-Schmidt condensation between a substituted 2-acetylthiophene and an aromatic aldehyde. This reaction is typically catalyzed by an acid or base to yield the corresponding thienyl-chalcone (an α,β-unsaturated ketone).

2.2 Pyrazole Ring Formation (Cyclocondensation) The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or thiosemicarbazide) in a cyclocondensation reaction.[6] This step forms the pyrazoline ring, which can be subsequently aromatized to pyrazole if desired. The use of catalysts like Amberlyst-15 has been shown to provide an efficient and recyclable method for this transformation.[6][7]

Caption: General synthetic workflow for thienyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thienyl-pyrazole derivatives is highly dependent on the nature and position of substituents on both the thienyl and pyrazole rings, as well as on any appended phenyl groups.

Anticancer Activity:

-

Kinase Inhibition: Many thienyl-pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[3][8][9] The thieno[2,3-c]pyrazole isomer, in particular, has been identified as a potent inhibitor of kinases such as Aurora kinases, CDK2, and VEGFR-2.[3][9][10]

-

Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro, bromo) on a phenyl ring attached to the core structure often enhances antitumor activity.[11] Conversely, electron-donating groups (e.g., methoxy, methyl) tend to decrease activity.[11][12] For instance, compound Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide) shows potent cytotoxicity against numerous cancer cell lines, with IC50 values in the low micromolar range.[3]

Antimicrobial Activity:

-

General Trends: The presence of a thienyl moiety is often associated with significant antimicrobial and antioxidant properties.[5][13]

-

Substituent Effects: For antimicrobial action, specific substitutions are critical. For example, in a series of thiophene-pyrazole carboxamides, compounds with chloro and methyl substitutions on the phenyl ring showed excellent activity against S. aureus, E. coli, and A. niger.[6]

Caption: Key structure-activity relationships for thienyl-pyrazole derivatives.

Quantitative Biological Data

The following tables summarize the biological activities of representative thienyl-pyrazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives

| Compound ID | Structure/Key Feature | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Tpz-1 | 2-methoxybenzylidene hydrazide at C5 | Various (17 lines) | 0.19 - 2.99 | [3] |

| 3g | 5-((4-nitrophenyl)diazenyl)thiazol-2-yl | HepG2 | 1.37 | [11] |

| 3e | 5-((4-chlorophenyl)diazenyl)thiazol-2-yl | HepG2 | 1.62 | [11] |

| 5f | 4-methyl-5-((p-tolyl)diazenyl)thiazole | HepG2 | 1.93 |[11] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 36 | CDK2 | 0.199 | [12] |

| Compound 43 | PI3 Kinase | 0.25 | [12] |

| Compound 17i | VEGFR2 | 0.091 | [14] |

| Compound 17m | EGFR | 0.012 |[14] |

Mechanism of Action & Signaling Pathways

Thienyl-pyrazole derivatives can interfere with multiple cellular processes. The anticancer agent Tpz-1, for example, has been shown to disrupt cell cycle progression and modulate several key signaling pathways.[3] It induces cell death by altering the phosphorylation state of critical kinases involved in cell survival, proliferation, and stress responses.[3]

Specifically, Tpz-1 was found to:

-

Inhibit Phosphorylation: Reduces the phosphorylation of p38, CREB, Akt, and STAT3.

-

Induce Hyperphosphorylation: Increases the phosphorylation of Fgr, Hck, and ERK1/2.

-

Disrupt Microtubules: Interferes with mitotic spindle formation, a mechanism shared by other pyrazole-based tubulin inhibitors.[3][15]

Caption: Signaling pathway modulation by the thienyl-pyrazole Tpz-1.

Experimental Protocols

6.1 General Synthetic Procedure for Thienyl-Pyrazoline Carbothioamides[6]

-

Chalcone Synthesis: An appropriate 3-methylthiophene-2-carbaldehyde and a substituted acetophenone are dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.

-

Cyclization: The synthesized chalcone (1 mmol) and a semicarbazide hydrochloride (1.2 mmol) are added to acetonitrile (20 mL).

-

Catalysis: Amberlyst-15 catalyst is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature for the time required for completion (monitored by TLC).

-

Work-up: Upon completion, the catalyst is filtered off. The solvent is evaporated under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thienyl-pyrazole carboxamide derivative. The structure is then confirmed using spectroscopic methods (NMR, Mass Spectrometry).

6.2 In Vitro Cytotoxicity Evaluation (MTT Assay)[12][14]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The thienyl-pyrazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the cell culture medium and added to the wells. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

6.3 In Vitro Kinase Inhibition Assay[3][9]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a reaction buffer.

-

Inhibitor Addition: The thienyl-pyrazole test compounds are added to the wells at various concentrations. Control wells without the inhibitor are included.

-

Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

-

Data Analysis: The kinase activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Thienyl-pyrazole derivatives are a highly promising class of compounds with diverse and potent biological activities. The SAR studies reveal that specific substitutions on the heterocyclic core are crucial for directing their therapeutic effects, whether as anticancer, antimicrobial, or anti-inflammatory agents. The ability to inhibit key protein kinases is a particularly important mechanism for their anticancer properties. The synthetic accessibility of this scaffold allows for the creation of large libraries for screening and optimization. Future research should focus on enhancing selectivity for specific kinase targets to minimize off-target effects and improve the overall therapeutic index, paving the way for the development of novel clinical candidates.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Initial Cytotoxicity Screening of 3-Methyl-5-(2-thienyl)-1H-pyrazole on Cancer Cell Lines: A Technical Guide

Disclaimer: No direct cytotoxicity data for 3-Methyl-5-(2-thienyl)-1H-pyrazole was found in the public domain. This guide is based on the analysis of closely related structural analogs, specifically 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, as reported in the scientific literature. The findings presented herein should be considered as a preliminary guide for researchers, scientists, and drug development professionals interested in the anticancer potential of thienyl-pyrazole scaffolds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The incorporation of a thiophene moiety into the pyrazole scaffold can modulate the compound's electronic and steric properties, potentially enhancing its biological activity. This technical guide provides an in-depth overview of the initial cytotoxicity screening of thienyl-pyrazole derivatives against cancer cell lines, based on available data for close analogs.

Data Presentation: Cytotoxicity of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives

The following tables summarize the in vitro cytotoxic activity of a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: IC50 Values (µg/mL) of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives after 24-hour Treatment

| Compound | A549 (Human Lung Carcinoma) | C6 (Rat Glioma) |

| 1 | 86.7 ± 2.9 | 50.7 ± 3.8 |

| 2 | 53.3 ± 5.8 | 45.0 ± 8.8 |

| 3 | >500 | >500 |

| 4 | 193.3 ± 40.4 | 216.0 ± 29.5 |

| 5 | >500 | >500 |

| 6 | >500 | >500 |

| Mitoxantrone (Control) | 24.3 ± 2.1 | 11.0 ± 1.0 |

Data sourced from Özdemir et al., J Enzyme Inhib Med Chem, 2013.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives.

Cell Culture and Maintenance

-

Cell Lines:

-

A549 (Human Lung Carcinoma)

-

C6 (Rat Glioma)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

-

After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of the test compounds (ranging from 3.9 to 500 µg/mL).

-

The plates were incubated for an additional 24 hours.

-

Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

The medium was then removed, and the formazan crystals were dissolved in 200 µL of Dimethyl Sulfoxide (DMSO).

-

The absorbance was measured at 540 nm using a microplate reader.

-

The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[1]

-

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a labeled nucleotide to assess the effect of the compounds on DNA replication.

-

Procedure:

-

Cells were seeded and treated with the test compounds as described for the MTT assay.

-

After the treatment period, a labeled nucleotide (e.g., BrdU or [³H]-thymidine) was added to the culture medium.

-

The cells were incubated for a further 4-24 hours to allow for the incorporation of the label into newly synthesized DNA.

-

The cells were then harvested, and the amount of incorporated label was quantified using an appropriate method (e.g., ELISA for BrdU or scintillation counting for [³H]-thymidine).

-

The percentage of DNA synthesis inhibition was calculated relative to untreated control cells.

-

Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

-

Procedure:

-

Cells were treated with the test compounds at their respective IC50 concentrations.

-

After the incubation period, the cells were harvested and lysed to release cellular proteins.

-

The cell lysates were incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

The activity of caspase-3 was determined by measuring the cleavage of the substrate, which results in a colorimetric or fluorescent signal.

-

The results were quantified using a spectrophotometer or fluorometer and expressed as a fold increase in caspase-3 activity compared to untreated cells.[1]

-

Mandatory Visualizations

Experimental Workflow

References

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted Pyrazoles Utilizing Thiophene Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-disubstituted pyrazoles is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents. While numerous methods exist for the construction of the pyrazole ring, the direct, one-pot conversion of a thiophene ring into a pyrazole is not a well-established synthetic route. The inherent stability of the thiophene ring presents a significant challenge for such a direct transformation.

This document provides detailed protocols for multi-step synthetic routes that commence with readily available thiophene-containing precursors to yield 3,5-disubstituted pyrazoles. These established methods, primarily involving thiophene-chalcone and thiophene-alkyne intermediates, offer a reliable foundation for the synthesis of this important class of compounds and may serve as a basis for the future development of a one-pot synthetic strategy.

Method 1: Synthesis via Thiophene-Containing Chalcone Intermediates

This widely used method involves the Claisen-Schmidt condensation of a thiophene-based ketone with an aromatic aldehyde to form a chalcone, which is subsequently cyclized with a hydrazine derivative to yield the desired 3,5-disubstituted pyrazole.

Experimental Protocol

Step 1: Synthesis of Thiophene-Containing Chalcones

-

Reaction Setup: To a solution of an appropriate 2-acetylthiophene derivative (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol, add a catalytic amount of a base such as 10% sodium hydroxide.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the resulting precipitate is filtered, washed thoroughly with water, and dried. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure thiophene-containing chalcone.

Step 2: Synthesis of 3,5-Disubstituted Pyrazoles

-

Reaction Setup: Dissolve the synthesized thiophene-containing chalcone (1.0 eq.) in a suitable solvent such as 30% aqueous acetic acid.

-

Addition of Hydrazine: Add an aryl hydrazine hydrochloride derivative (1.2 eq.) to the solution.

-

Reaction Execution: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to yield the 3,5-disubstituted pyrazole.[1]

Quantitative Data Summary

| Entry | Thiophene Precursor | Aldehyde Precursor | Hydrazine Precursor | Product | Yield (%) |

| 1 | 2-Acetyl-5-chlorothiophene | 4-Chlorobenzaldehyde | Phenylhydrazine hydrochloride | 1-phenyl-3-(5-chlorothiophen-2-yl)-5-(4-chlorophenyl)-4,5-dihydropyrazole | Good[1] |

| 2 | 2-Acetyl-5-chlorothiophene | 4-Methoxybenzaldehyde | Phenylhydrazine hydrochloride | 1-phenyl-3-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-4,5-dihydropyrazole | Good[1] |

| 3 | 2-Acetylthiophene | 3,4-Dimethoxybenzaldehyde | Hydrazine hydrate | 3(5)-(3,4-dimethoxyphenyl)-5(3)-(thiophen-2-yl)-1H-pyrazole | 63 (for chalcone)[2] |

Reaction Workflow

Caption: Workflow for the synthesis of 3,5-disubstituted pyrazoles via thiophene-chalcone intermediates.

Method 2: Synthesis via Thiophene-Containing Alkynes

This approach involves the preparation of α,β-alkynic hydrazones from thiophene-2-acetyl chloride and a terminal alkyne, followed by an electrophilic cyclization to form the pyrazole ring.[3][4]

Experimental Protocol

Step 1: Synthesis of Propargyl Ketone

-

Reaction Setup: In a suitable flask, combine thiophene-2-acetyl chloride (1.0 eq.) and a terminal alkyne (1.1 eq.) in a solvent such as triethylamine.

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The resulting crude propargyl ketone can be purified by column chromatography.

Step 2: Synthesis of α,β-Alkynic Hydrazones

-

Reaction Setup: Dissolve the purified propargyl ketone (1.0 eq.) in a suitable solvent like ethanol.

-

Hydrazine Addition: Add the desired hydrazine derivative (1.0 eq.).

-

Reaction Execution: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate out or can be obtained after removal of the solvent under reduced pressure.

Step 3: Electrophilic Cyclization to Pyrazole

-

Reaction Setup: Dissolve the α,β-alkynic hydrazone (1.0 eq.) in a suitable solvent.

-

Catalyst Addition: Add a catalyst for electrophilic cyclization, such as copper(I) iodide.[3][4]

-

Reaction Execution: Stir the reaction at an appropriate temperature (e.g., room temperature or gentle heating) until the cyclization is complete.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, and the final 3,5-disubstituted pyrazole is purified by column chromatography.[3][4]

Quantitative Data Summary

| Entry | Thiophene Precursor | Alkyne Precursor | Hydrazine Precursor | Product | Yield (%) |

| 1 | Thiophene-2-acetyl chloride | Phenylacetylene | Phenylhydrazine | 1,5-diphenyl-3-(thiophen-2-yl)-1H-pyrazole | Not specified[3][4] |

| 2 | Thiophene-2-acetyl chloride | Phenylacetylene | Hydrazine hydrate | 5-phenyl-3-(thiophen-2-yl)-1H-pyrazole | Not specified[3][4] |

Reaction Pathway

Caption: Synthesis of 3,5-disubstituted pyrazoles from thiophene-alkyne precursors.

Concluding Remarks

The protocols detailed above provide robust and reproducible methods for the synthesis of 3,5-disubstituted pyrazoles starting from thiophene-based precursors. While a direct one-pot ring transformation from thiophene to pyrazole remains a synthetic challenge, these multi-step sequences are highly valuable for generating libraries of novel pyrazole derivatives for applications in drug discovery and materials science. Further research into catalytic systems that could facilitate a tandem or domino reaction sequence, combining the intermediate formation and cyclization steps, may lead to the development of a true one-pot synthesis in the future.

References